molecular formula C23H21N3O3 B2969637 1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203224-59-2

1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2969637
CAS No.: 1203224-59-2
M. Wt: 387.439
InChI Key: HAXCBOQOGICRAJ-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is related to compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Scientific Research Applications

Synthesis and Chemical Applications

  • Chemical Synthesis : A study by Katritzky et al. (2001) outlines the syntheses of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations, showcasing the chemical versatility and potential pharmacological relevance of benzazepine derivatives similar to the compound (Katritzky, Xu, He, & Mehta, 2001).

  • Methodological Advancements : Another relevant research by Khouili et al. (2021) presents the synthesis of dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius Rearrangement, providing insights into novel synthesis routes that could be applicable for generating compounds with structural similarities to the one under discussion (Khouili et al., 2021).

Potential Therapeutic Applications

  • CNS Activity : Research conducted by Szacon et al. (2015) on a series of novel urea derivatives evaluated for their central nervous system activity highlights the therapeutic potential of structurally related compounds in neuropharmacology (Szacon et al., 2015).

  • Catalytic and Enantioselective Reactions : Munck et al. (2017) reported on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, which underscores the utility of such frameworks in the synthesis of chiral compounds, potentially opening pathways for the development of enantioselective drug molecules (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

  • Biomass-Involved Synthesis : Zhang et al. (2015) provide an efficient method for assembling novel benzo-fused N-heterocycles, including structures reminiscent of the one under discussion, mediated by biomass-derived materials. This highlights a sustainable approach to synthesizing complex organic molecules with potential pharmacological applications (Zhang et al., 2015).

Properties

IUPAC Name

1-benzyl-3-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-26-19-10-6-7-11-21(19)29-20-13-12-17(14-18(20)22(26)27)25-23(28)24-15-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXCBOQOGICRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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